molecular formula C21H30N2O5 B13154680 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime

3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime

Cat. No.: B13154680
M. Wt: 390.5 g/mol
InChI Key: JEXHQZPMUKFOIV-SSDVNMTOSA-N
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Description

3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime is a complex organic compound with potential applications in various scientific fields. This compound features a benzaldehyde core substituted with cyclopentyloxy and methoxy groups, and an oxime functional group linked to a morpholine derivative. The unique structure of this compound makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime typically involves multiple steps One common approach is to start with the preparation of 3-(cyclopentyloxy)-4-methoxybenzaldehyde, followed by the formation of the oxime derivative through a reaction with hydroxylamine

    Preparation of 3-(cyclopentyloxy)-4-methoxybenzaldehyde: This can be achieved by reacting 4-methoxybenzaldehyde with cyclopentanol in the presence of an acid catalyst.

    Formation of the oxime: The aldehyde group of 3-(cyclopentyloxy)-4-methoxybenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form the oxime.

    Introduction of the morpholine moiety: The oxime is then reacted with 2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and cyclopentyloxy groups.

    Reduction: The oxime group can be reduced to an amine using reducing agents such as sodium borohydride.

    Substitution: The benzaldehyde core allows for various substitution reactions, including electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Depending on the substituent, products can range from halogenated derivatives to nitro or sulfonic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways. Its oxime group is particularly useful in bioconjugation reactions.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, the morpholine moiety is known to enhance the bioavailability and stability of pharmaceutical agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime involves its interaction with specific molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins, altering their function. The morpholine moiety may enhance the compound’s ability to cross cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-(cyclopentyloxy)-4-methoxyphenyl]methanol: Similar in structure but lacks the oxime and morpholine groups.

    2,6-Dimethylmorpholine: Shares the morpholine moiety but lacks the benzaldehyde and oxime groups.

Uniqueness

The uniqueness of 3-(cyclopentyloxy)-4-methoxybenzaldehyde O-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]oxime lies in its combination of functional groups, which confer a wide range of chemical reactivity and potential applications. The presence of both the oxime and morpholine moieties makes it particularly versatile in scientific research and industrial applications.

Properties

Molecular Formula

C21H30N2O5

Molecular Weight

390.5 g/mol

IUPAC Name

2-[(E)-(3-cyclopentyloxy-4-methoxyphenyl)methylideneamino]oxy-1-(2,6-dimethylmorpholin-4-yl)ethanone

InChI

InChI=1S/C21H30N2O5/c1-15-12-23(13-16(2)27-15)21(24)14-26-22-11-17-8-9-19(25-3)20(10-17)28-18-6-4-5-7-18/h8-11,15-16,18H,4-7,12-14H2,1-3H3/b22-11+

InChI Key

JEXHQZPMUKFOIV-SSDVNMTOSA-N

Isomeric SMILES

CC1CN(CC(O1)C)C(=O)CO/N=C/C2=CC(=C(C=C2)OC)OC3CCCC3

Canonical SMILES

CC1CN(CC(O1)C)C(=O)CON=CC2=CC(=C(C=C2)OC)OC3CCCC3

Origin of Product

United States

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